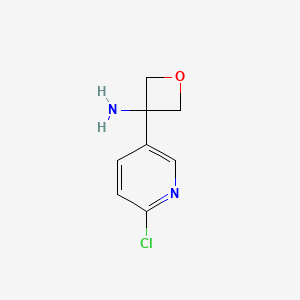
3-(6-Chloropyridin-3-YL)oxetan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Chloropyridin-3-YL)oxetan-3-amine is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol . This compound is characterized by the presence of a chloropyridine ring attached to an oxetane ring, which is further connected to an amine group. It is used as an intermediate in various chemical syntheses and has applications in medicinal chemistry and other scientific research fields .
Métodos De Preparación
The synthesis of 3-(6-Chloropyridin-3-YL)oxetan-3-amine typically involves the reaction of 6-chloropyridine-3-carbaldehyde with an oxetane derivative under specific reaction conditions. The process may include steps such as condensation, cyclization, and amination to achieve the desired product. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing by-products .
Análisis De Reacciones Químicas
3-(6-Chloropyridin-3-YL)oxetan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridine ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Cyclization: The oxetane ring can participate in cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-(6-Chloropyridin-3-YL)oxetan-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators.
Medicine: It serves as an intermediate in the development of drugs targeting specific biological pathways, such as kinase inhibitors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 3-(6-Chloropyridin-3-YL)oxetan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparación Con Compuestos Similares
3-(6-Chloropyridin-3-YL)oxetan-3-amine can be compared with other similar compounds, such as:
3-Oxetanamine: A simpler oxetane derivative without the chloropyridine ring.
Propiedades
Fórmula molecular |
C8H9ClN2O |
|---|---|
Peso molecular |
184.62 g/mol |
Nombre IUPAC |
3-(6-chloropyridin-3-yl)oxetan-3-amine |
InChI |
InChI=1S/C8H9ClN2O/c9-7-2-1-6(3-11-7)8(10)4-12-5-8/h1-3H,4-5,10H2 |
Clave InChI |
KELTVCSQTNYDKL-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)(C2=CN=C(C=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















